Aplindore is classified under small molecule drugs targeting neurotransmitter receptors, specifically the dopamine D2 receptor. The compound's molecular formula is , with a molecular weight of 310.3 g/mol. It is listed under the Chemical Abstracts Service number 189681-70-7 and has been documented in various chemical databases, including PubChem and DSSTox, which provide comprehensive information about its chemical properties and biological activities.
The synthesis of Aplindore involves a multi-step process that begins with the formation of a benzylamine intermediate followed by cyclization to create a dioxinoindole framework. Key steps in the synthetic route include:
Industrial production methods refine these processes for scalability, focusing on high-yield reactions and efficient purification techniques to ensure product consistency and purity.
Aplindore's molecular structure features a complex arrangement that contributes to its biological activity. The core structure includes:
The structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 310.3 g/mol |
CAS Number | 189681-70-7 |
This structural configuration allows Aplindore to effectively engage with dopamine receptors, influencing neurotransmission .
Aplindore participates in several chemical reactions, which can be categorized as follows:
These reactions are pivotal for modifying Aplindore's properties, leading to derivatives with distinct pharmacological profiles.
Aplindore acts primarily as a partial agonist at dopamine D2 receptors. Its mechanism involves binding to these receptors, which modulates dopaminergic signaling pathways. Key points include:
The pharmacological profile indicates that Aplindore may improve motor deficits associated with dopaminergic dysfunctions .
Aplindore possesses several notable physical and chemical properties:
These properties are crucial for its formulation into therapeutic agents.
Aplindore is primarily researched for its potential applications in treating neurological disorders. Its selective action on dopamine receptors positions it as a candidate for:
Current studies are exploring its efficacy in animal models and its potential integration into clinical therapies .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3